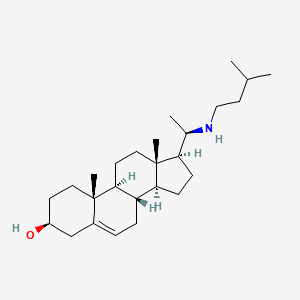
22-NHC (inactive isomer)
Overview
Description
Mechanism of Action
Target of Action
The primary target of the 22-NHC (inactive isomer) is the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis. The inactive isomer of 22-NHC is used as a control compound for the active Hedgehog signaling inhibitor, 22-NHC .
Mode of Action
It is used as a control in research to differentiate the effects of the active compound from other factors in the experimental setup .
Biochemical Pathways
The active form of 22-nhc affects the hedgehog signaling pathway, which has downstream effects on cell growth, differentiation, and tissue patterning .
Result of Action
Its primary use is to serve as a baseline in research studies .
Action Environment
The action environment of 22-NHC (inactive isomer) can influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect its behavior .
Biochemical Analysis
Biochemical Properties
22-NHC (inactive isomer) plays a crucial role in biochemical reactions as a control compound. It does not exhibit the biological activity of its active counterpart, making it an ideal reference for comparative studies. The compound interacts with various enzymes, proteins, and other biomolecules, primarily serving as a baseline to understand the specific actions of active compounds. For instance, it is used to study the hedgehog signaling pathway, where it does not inhibit the pathway, unlike its active isomer .
Cellular Effects
The cellular effects of 22-NHC (inactive isomer) are minimal due to its lack of biological activity. It does not significantly influence cell function, signaling pathways, gene expression, or cellular metabolism. This property makes it an excellent control in experiments designed to observe the effects of active compounds on cellular processes .
Molecular Mechanism
At the molecular level, 22-NHC (inactive isomer) does not exhibit significant interactions with biomolecules. It does not bind to or inhibit enzymes, nor does it activate any signaling pathways. This lack of activity is crucial for its role as a control compound, ensuring that any observed effects in experiments are due to the active compound and not the inactive isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, 22-NHC (inactive isomer) remains stable over time, showing no significant degradation or long-term effects on cellular function. Its stability ensures consistent results in experiments, providing a reliable baseline for comparison with active compounds .
Dosage Effects in Animal Models
In animal models, varying the dosage of 22-NHC (inactive isomer) does not produce significant effects. This lack of response at different dosages further underscores its role as an inactive control. High doses do not result in toxicity or adverse effects, making it safe for use in comparative studies .
Metabolic Pathways
22-NHC (inactive isomer) is not actively involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This inert nature is essential for its function as a control compound, ensuring that any metabolic changes observed are due to the active compound .
Transport and Distribution
Within cells and tissues, 22-NHC (inactive isomer) is transported and distributed passively. It does not interact with specific transporters or binding proteins, nor does it accumulate in particular cellular compartments. This passive distribution is consistent with its role as an inactive control .
Subcellular Localization
22-NHC (inactive isomer) does not exhibit specific subcellular localization. It lacks targeting signals or post-translational modifications that would direct it to particular compartments or organelles. This non-specific localization is in line with its function as an inactive control, ensuring that any observed subcellular effects are due to the active compound .
Preparation Methods
The synthesis of 22-NHC (inactive isomer) involves the preparation of suitable azolium salts, 2-thiones, and imidazolines, followed by the liberation of the free N-heterocyclic carbenes from these compounds . The synthetic routes typically involve the use of imidazol-2-ylidenes, which are the most widely used N-heterocyclic carbene ligands . The preparation of these compounds requires specific reaction conditions, including the use of hydrazine and HCl in reversible reactions .
Chemical Reactions Analysis
22-NHC (inactive isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include phenyl lithium, tungsten hexacarbonyl, and tris(neopentyl)tantalum dichloride . Major products formed from these reactions include diaminocarbene complexes and imidazol-5-ylidenes .
Scientific Research Applications
22-NHC (inactive isomer) is used as an inactive control compound in research related to hedgehog signaling inhibitors . It is also utilized in the study of N-heterocyclic carbenes, which have applications in catalysis, organometallic chemistry, and medicinal chemistry. Additionally, it is used in the development of new catalytic reactions and the study of molecular activation by tertiary phosphines and N-heterocyclic carbenes .
Comparison with Similar Compounds
22-NHC (inactive isomer) is similar to other N-heterocyclic carbenes, such as imidazol-2-ylidenes and imidazol-5-ylidenes . These compounds share similar structural features and chemical properties but differ in their reactivity and applications . For example, imidazol-2-ylidenes are widely used as ligands in coordination chemistry, while imidazol-5-ylidenes are used in the design of catalysts for various organic transformations .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDERUMTJBTMY-XSLNCIIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


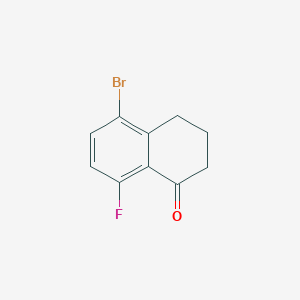
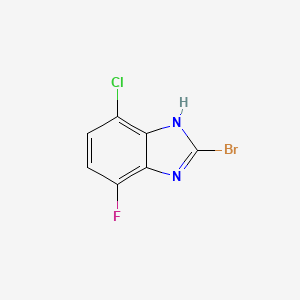
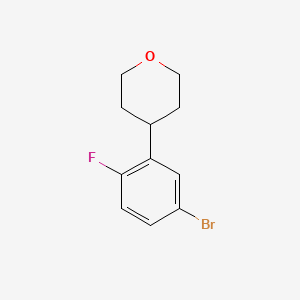
![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
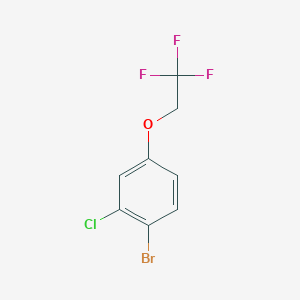
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
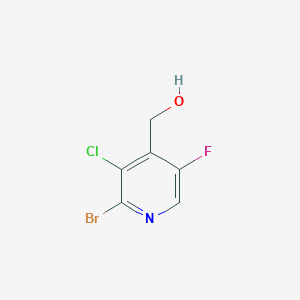
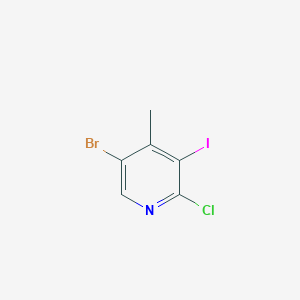

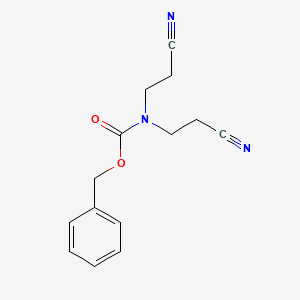


![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
